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Compound of Interest

Compound Name:
2-amino-N-(2H-1,3-benzodioxol-5-

yl)benzamide

Cat. No.: B1269846 Get Quote

An independent verification of the therapeutic potential of a specific compound named "2-
amino-N-(2H-1,3-benzodioxol-5-yl)benzamide" is challenging due to the limited availability of

specific data under this exact chemical identifier in publicly accessible scientific literature.

However, the broader chemical class of molecules containing both benzodioxole and

benzamide moieties has been the subject of significant research, revealing a range of

biological activities. This guide provides a comparative analysis of representative compounds

from this class, focusing on their therapeutic potential, mechanisms of action, and available

experimental data.

Anticancer Potential: Amuvatinib Derivative in
Glioblastoma
A notable compound in this class is an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-

{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide. This molecule has been investigated for

its selective toxicity towards tumor cells under conditions of glucose starvation, a state common

in solid tumors.

Mechanism of Action
This amuvatinib derivative has been shown to inhibit the mitochondrial membrane potential in

tumor cells.[1] This is particularly effective in glucose-starved cells, which become more reliant
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on mitochondrial respiration for survival. The disruption of mitochondrial function leads to a

bioenergetic crisis and subsequent cell death.
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Caption: Mechanism of action of the amuvatinib derivative in glucose-starved tumor cells.

Comparison with Alternative Anticancer Agents
The therapeutic strategy of targeting cellular metabolism, particularly in the context of the tumor

microenvironment, is an active area of research. The table below compares the amuvatinib

derivative with other agents that target metabolic vulnerabilities in cancer.
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Compound/Drug
Class

Target
Mechanism of
Action

Therapeutic
Indication
(Example)

N-(2H-1,3-

benzodioxol-5-yl)-4-

{thieno[3,2-

d]pyrimidin-4-

yl}piperazine-1-

carboxamide

Mitochondria

Inhibition of

mitochondrial

membrane potential

under glucose

starvation.

Preclinical

(Glioblastoma)

Metformin
AMP-activated protein

kinase (AMPK)

Activates AMPK,

leading to inhibition of

mTOR signaling and

decreased

gluconeogenesis.

Investigational

(Various Cancers)

2-Deoxy-D-glucose

(2-DG)
Glycolysis

Competitive inhibitor

of glucose for

hexokinase.

Investigational

(Various Cancers)

CB-839 Glutaminase

Inhibits the conversion

of glutamine to

glutamate, disrupting

the TCA cycle.

Investigational

(Various Cancers)

Experimental Protocols
High-Throughput Screening for Compounds Toxic to Glucose-Starved Cells:

Cell Culture: Tumor cell lines (e.g., U-87 MG glioblastoma) are cultured in standard glucose-

containing medium.

Compound Plating: A library of small molecules, including the amuvatinib derivative, is plated

in 384-well plates.

Media Change: The standard medium is replaced with either a glucose-free or a glucose-

containing medium.
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Cell Incubation: Cells are added to the compound-plated wells and incubated for a specified

period (e.g., 24-48 hours).

Viability Assay: Cell viability is assessed using a reagent such as CellTiter-Glo, which

measures ATP levels.

Data Analysis: The luminescence signal is read, and compounds that show a significant

decrease in viability in the glucose-free medium compared to the glucose-containing medium

are identified as hits.

Spasmolytic and Anti-inflammatory Potential for
Irritable Bowel Syndrome (IBS)
A series of 2-amino-N-phenethylbenzamides have been synthesized and evaluated for their

potential in treating Irritable Bowel Syndrome (IBS).[2][3] These compounds have

demonstrated both spasmolytic and anti-inflammatory properties.

Mechanism of Action
The newly synthesized 2-amino-N-phenethylbenzamides induce smooth muscle relaxation.[2]

[3] Unlike some existing treatments, they do not appear to act through the serotonin or Ca2+-

dependent signaling pathways.[2][3] Additionally, they exhibit anti-inflammatory effects by

inhibiting the expression of interleukin-1β and promoting the synthesis of neuronal nitric oxide

synthase (nNOS), which in turn increases the production of the smooth muscle relaxant, nitric

oxide (NO).[2][3]
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Caption: Dual mechanism of 2-amino-N-phenethylbenzamides in IBS.

Comparison with Alternative IBS Treatments
Drug Mechanism of Action

Primary Symptom
Targeted

2-Amino-N-

phenethylbenzamides

nNOS stimulation, IL-1β

inhibition

Abdominal pain, cramping,

inflammation

Mebeverine
Antispasmodic (direct action

on smooth muscle)
Abdominal pain, cramping

Alosetron 5-HT3 receptor antagonist Diarrhea

Linaclotide Guanylate cyclase-C agonist Constipation
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Experimental Protocols
In Vitro Inhibition of Albumin Denaturation (Anti-inflammatory Assay):

Reaction Mixture Preparation: A solution containing the test compound (2-amino-N-

phenethylbenzamides) at various concentrations, bovine serum albumin, and phosphate-

buffered saline (pH 6.3) is prepared.

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20

minutes.

Turbidity Measurement: After cooling, the turbidity of the samples is measured

spectrophotometrically at 660 nm.

Inhibition Calculation: The percentage inhibition of denaturation is calculated by comparing

the turbidity of the test samples with a control sample. Diclofenac sodium can be used as a

positive control.

Psychotropic Potential: Derivatives of 1-(1,3-
benzodioxol-5-yl)-2-butanamine
Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been explored for their psychoactive

properties.[4] These studies have led to the identification of compounds with novel

psychological effects that may have therapeutic applications.

Mechanism of Action
The precise mechanism of action for the entactogenic effects of these compounds is not fully

elucidated but is thought to involve the modulation of serotonergic pathways.[5] Unlike classical

hallucinogens, which are typically agonists at the 5-HT2A receptor, these compounds may

have a more complex interaction with serotonin transporters and receptors, leading to their

unique psychological effects.

Comparison with other Psychoactive Compounds
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Compound Class
Primary
Mechanism

Subjective Effects
Potential
Therapeutic Use

1-(1,3-benzodioxol-5-

yl)-2-butanamine

derivatives

Serotonin

release/receptor

modulation

Entactogenic (feelings

of emotional

closeness and

empathy)

Adjunct to

psychotherapy

Classical

Hallucinogens (e.g.,

LSD, Psilocybin)

5-HT2A receptor

agonism

Perceptual changes,

altered consciousness

Treatment of

depression, anxiety

SSRIs (e.g.,

Fluoxetine)

Inhibition of serotonin

reuptake

Antidepressant,

anxiolytic

Major depressive

disorder, anxiety

disorders

Experimental Protocols
Drug Discrimination Studies in Rats:

Training: Rats are trained to press one of two levers after being administered a known

psychoactive drug (e.g., LSD) and the other lever after receiving a saline injection. Correct

lever presses are rewarded with food.

Testing: Once trained, the rats are given a test compound (e.g., a derivative of 1-(1,3-

benzodioxol-5-yl)-2-butanamine).

Data Collection: The lever on which the rat predominantly presses is recorded.

Analysis: If the rats press the drug-associated lever, it indicates that the test compound has

similar subjective effects to the training drug.

This comparative guide highlights the diverse therapeutic potential of compounds containing

benzodioxole and benzamide structures. While a direct analysis of "2-amino-N-(2H-1,3-
benzodioxol-5-yl)benzamide" is not currently possible due to a lack of specific data, the

exploration of related molecules provides valuable insights into promising areas of drug

discovery and development. Further research is warranted to fully elucidate the therapeutic

profiles of these and other related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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